molecular formula C16H17N5O B3581641 N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3581641
M. Wt: 295.34 g/mol
InChI Key: BYSUHVFIUNOYIF-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a triazolo[1,5-a]pyrimidine core fused with a phenyl ring substituted with a tert-butyl group. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method further enhance its suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazolo[1,5-a]pyrimidine core.

    Substitution: The phenyl ring and triazolo[1,5-a]pyrimidine core can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells highlights its potential as an effective anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique tert-butylphenyl substitution, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-16(2,3)11-7-4-5-8-12(11)18-14(22)13-19-15-17-9-6-10-21(15)20-13/h4-10H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSUHVFIUNOYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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